EHT 1610 was synthesized as part of a focused library of thiazolo[5,4-f]quinazoline derivatives. It is classified under small-molecule kinase inhibitors and is notable for its selectivity toward DYRK1A over other kinases . The compound's development involved multiple rounds of optimization based on previous findings regarding the structural characteristics necessary for effective kinase inhibition .
The synthesis pathway emphasizes the strategic use of reaction conditions, such as temperature and solvent choice, to optimize yields and minimize by-products.
EHT 1610 features a complex molecular structure characterized by a thiazolo[5,4-f]quinazoline core. Its molecular formula is C₁₃H₈N₄OS, and it has a molecular weight of approximately 280.29 g/mol. The structural representation includes:
The compound's three-dimensional conformation allows for effective binding within the active site of DYRK1A, which is essential for its inhibitory function .
EHT 1610 undergoes several key chemical interactions when administered in biological systems:
The efficacy of EHT 1610 as an inhibitor is quantified through IC₅₀ values, with reported values in the single-digit nanomolar range, indicating potent activity against DYRK1A .
EHT 1610 functions primarily through competitive inhibition of DYRK1A. Upon binding to the enzyme's active site, it prevents the phosphorylation of downstream targets that are crucial for cell cycle regulation and differentiation:
This mechanism highlights the role of DYRK1A as a regulator of cell growth and differentiation, particularly in hematopoietic malignancies.
EHT 1610 exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity .
EHT 1610 has several significant applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3